(R)-tert-Butyl 2-(methylamino)propanoate hydrochloride
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Overview
Description
®-tert-Butyl 2-(methylamino)propanoate hydrochloride is a chiral compound that belongs to the class of amino acid derivatives. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is characterized by its tert-butyl ester group and a methylamino substituent on the propanoate backbone, which imparts unique chemical properties and reactivity.
Scientific Research Applications
®-tert-Butyl 2-(methylamino)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and specialty materials.
Future Directions
Future directions could involve further research into the synthesis, properties, and potential applications of “®-tert-Butyl 2-(methylamino)propanoate hydrochloride”. One interesting area of research is the production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as a biocatalyst . Further research could also explore the potential uses of similar compounds in various industries.
Mechanism of Action
Target of Action
Similar compounds such as methylphenidate and lisdexamfetamine are known to act on the central nervous system, specifically targeting neurotransmitter imbalance, neuroinflammation, and defective immunoregulation
Mode of Action
It’s worth noting that related compounds like methylphenidate and lisdexamfetamine are known to modulate adhd pathophysiology and control adhd symptomatology . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Related compounds are known to affect various molecular pathways related to attention-deficit/hyperactivity disorder (adhd) and their comorbidities
Pharmacokinetics
It’s known that similar compounds undergo extensive hepatic metabolism, mainly by cytochrome p450 (cyp) 3a and cyp2b6 enzymes . The impact of these properties on the bioavailability of the compound is a subject of ongoing research.
Result of Action
Related compounds are known to have effects on adhd symptomatology
Action Environment
It’s known that environmental factors can influence the stability of similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-(methylamino)propanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available ®-2-amino-2-methylpropanoic acid.
Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate derivative.
Methylation: The protected amino group is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Hydrolysis and Acidification: The resulting product is hydrolyzed and acidified to yield ®-tert-Butyl 2-(methylamino)propanoate hydrochloride.
Industrial Production Methods
In industrial settings, the production of ®-tert-Butyl 2-(methylamino)propanoate hydrochloride is typically carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pH, and concentration of reagents to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 2-(methylamino)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acid derivatives.
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: An aliphatic primary amine with similar structural features.
tert-Butyl 2-amino-2-methylpropanoate: A related compound with an amino group instead of a methylamino group.
tert-Butyl 2-(dimethylamino)propanoate: A compound with a dimethylamino substituent.
Uniqueness
®-tert-Butyl 2-(methylamino)propanoate hydrochloride is unique due to its chiral nature and the presence of both tert-butyl ester and methylamino groups. These features confer distinct reactivity and selectivity in chemical reactions, making it valuable in the synthesis of enantiomerically pure compounds and pharmaceuticals.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (R)-tert-Butyl 2-(methylamino)propanoate hydrochloride involves the reaction of (R)-tert-Butyl 2-bromo propanoate with methylamine followed by hydrochloric acid to form the hydrochloride salt.", "Starting Materials": ["(R)-tert-Butyl 2-bromo propanoate", "Methylamine", "Hydrochloric acid"], "Reaction": ["Step 1: Add (R)-tert-Butyl 2-bromo propanoate to a flask", "Step 2: Add a solution of methylamine in ethanol to the flask and stir for several hours", "Step 3: Add hydrochloric acid to the mixture to form the hydrochloride salt", "Step 4: Isolate the product by filtration and wash with cold ethanol", "Step 5: Dry the product under vacuum to obtain (R)-tert-Butyl 2-(methylamino)propanoate hydrochloride."] } | |
CAS No. |
405513-14-6 |
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(methylamino)propanoate |
InChI |
InChI=1S/C8H17NO2/c1-6(9-5)7(10)11-8(2,3)4/h6,9H,1-5H3/t6-/m1/s1 |
InChI Key |
XDNKVSNTIKZEMC-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C(=O)OC(C)(C)C)NC |
SMILES |
CC(C(=O)OC(C)(C)C)NC.Cl |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)NC |
Synonyms |
405513-14-6; (R)-tert-Butyl2-(methylamino)propanoatehydrochloride; N-ME-D-ALA-OTBUHCL; N-Me-D-Ala-OtBu.HCl; MolPort-020-004-440; AKOS006284519; AK130682; FT-0698390; ST24035616; Z5864; K-8654 |
Origin of Product |
United States |
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